molecular formula C10H10N2O B1353142 2-methyl-1H-indole-3-carboxamide CAS No. 67242-60-8

2-methyl-1H-indole-3-carboxamide

Cat. No. B1353142
CAS RN: 67242-60-8
M. Wt: 174.2 g/mol
InChI Key: QKWLFJZXUBMFLU-UHFFFAOYSA-N
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Description

2-Methyl-1H-indole-3-carboxamide is a chemical compound with the empirical formula C10H10N2O and a molecular weight of 174.20 . It is part of a class of compounds known as indole carboxamides .


Synthesis Analysis

Indole carboxamides can be synthesized using various methods. One approach involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators .


Molecular Structure Analysis

The molecular structure of this compound is essentially planar . The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In route k, NaClO 2 salt and NaH 2 PO 4 buffer cause the oxidation of the carbaldehyde derivative to the carboxylic acid derivative .

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structure of a similar compound, N-methyl-1H- indole-2-carboxamide, was determined by X-ray diffraction. This analysis helps in understanding the molecular and crystal structure, which is crucial for developing new pharmaceutical compounds and materials (Manríquez et al., 2009).

2. Chemical Reactions and Synthesis

Research has shown that indole carboxamides, including similar structures like 1-methylindole-3-carboxamides, react with propargyl alcohols to form complex compounds, demonstrating their versatility in chemical synthesis (Selvaraj, Debnath, & Swamy, 2019).

3. Antituberculosis Agents

Indole-2-carboxamides have been identified as promising antituberculosis agents. They exhibit low micromolar potency against Mycobacterium tuberculosis, showing their potential in the treatment of tuberculosis (Kondreddi et al., 2013).

4. Pharmaceutical Compound Development

Indole derivatives, including indole-2-carboxamides, have been the focus of research due to their unique inhibitory properties against various enzymes and proteins. This makes them valuable in the development of new pharmaceutical compounds (Chehardoli & Bahmani, 2020).

5. Novel HIV-1 Inhibitors

A series of 3-aryl-phospho-indole (API) derivatives, including indole-2-carboxamides, have been developed as potent non-nucleoside reverse transcriptase inhibitors of HIV-1. This highlights their potential in HIV treatment (Alexandre et al., 2011).

6. Fluorescent Probes

Indole derivatives obtained from β-bromodehydroamino acids, including indole-2-carboxamides, haveshown potential as fluorescent probes. Their photophysical properties vary in different solvents, making them suitable for use in various sensing applications (Pereira et al., 2010).

7. Palladium-Catalyzed Intramolecular Cyclization

Indole-2-carboxamide derivatives can undergo palladium-catalyzed intramolecular cyclization, leading to the formation of complex molecular structures. This process is highly regioselective and opens new pathways in organic synthesis (Abbiati et al., 2003).

8. Antimicrobial Activities

Novel indole derivatives, including those related to indole-3-carboxamide, have been synthesized and evaluated for their antimicrobial activities. These compounds show significant activity against various microbial strains, highlighting their potential in combating bacterial infections (Anekal & Biradar, 2012).

9. Cancer Imaging

Compounds like N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide, related to indole-3-carboxamide, have been developed as potential positron emission tomography (PET) tracers for cancer tyrosine kinase imaging, illustrating their application in medical diagnostics (Wang et al., 2005).

10. Monoamine Oxidase Inhibitors

Indole-carboxamides, like indole-5-carboxamide, have been identified as potent, selective, and reversibleinhibitors of monoamine oxidase B (MAO-B). These compounds are highly potent and selective, offering potential therapeutic applications in neurological disorders (Tzvetkov et al., 2014).

Mechanism of Action

Future Directions

Indole derivatives, including 2-methyl-1H-indole-3-carboxamide, have been the focus of many researchers in the study of pharmaceutical compounds . Future research will likely continue to explore the synthesis and biological evaluation of indole derivatives due to their biological properties and potential as therapeutic agents .

properties

IUPAC Name

2-methyl-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-9(10(11)13)7-4-2-3-5-8(7)12-6/h2-5,12H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWLFJZXUBMFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497212
Record name 2-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67242-60-8
Record name 2-Methyl-1H-indole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67242-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-indole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the research approach the challenge of designing effective EGFR inhibitors?

A2: The research utilizes a combined approach of design, synthesis, and biological evaluation to identify promising EGFR inhibitors within the N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivative class [, ]. By synthesizing a series of derivatives with varying substituents, the researchers aim to elucidate the structure-activity relationships that govern the interaction of these compounds with EGFR. This iterative process allows for the identification of key structural features that contribute to enhanced potency and selectivity against EGFR, ultimately guiding the development of more effective anticancer agents.

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